3-(Butylamino)propane-1,2-diol
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Overview
Description
3-(Butylamino)propane-1,2-diol is an organic compound with the molecular formula C7H17NO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used as a building block in the synthesis of various pharmaceutical compounds due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)propane-1,2-diol typically involves the reaction of butylamine with glycidol. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
Butylamine+Glycidol→this compound
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as acidic or basic catalysts, can further enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Butylamino)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or acetic anhydride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of halides, esters, or other substituted derivatives.
Scientific Research Applications
3-(Butylamino)propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Applied in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-(Butylamino)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved often include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butylamino)propane-1,2-diol
- 3-(Dodecylamino)propane-1,2-diol
- 1,2-Propanediol
Uniqueness
3-(Butylamino)propane-1,2-diol is unique due to its specific butylamino group, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of chiral pharmaceutical compounds and in applications requiring specific reactivity and selectivity .
Properties
CAS No. |
60278-95-7 |
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Molecular Formula |
C7H17NO2 |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3-(butylamino)propane-1,2-diol |
InChI |
InChI=1S/C7H17NO2/c1-2-3-4-8-5-7(10)6-9/h7-10H,2-6H2,1H3 |
InChI Key |
LWIPMLPWRZUQQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(CO)O |
Origin of Product |
United States |
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